molecular formula C23H24N2O10 B11606351 3'-Ethyl 5'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Ethyl 5'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11606351
M. Wt: 488.4 g/mol
InChI Key: AVOABJNANWVFGJ-UHFFFAOYSA-N
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Description

3’-Ethyl 5’-methyl 2’-amino-1,6’-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl 5’-methyl 2’-amino-1,6’-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, including the formation of the indole core, followed by the introduction of various functional groups. The key steps typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Ethyl 5’-methyl 2’-amino-1,6’-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethyl 5’-methyl 2’-amino-1,6’-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its complex structure, which combines multiple functional groups and a spirocyclic system. This complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H24N2O10

Molecular Weight

488.4 g/mol

IUPAC Name

3-O'-ethyl 5-O'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H24N2O10/c1-5-34-21(29)18-19(24)35-14(10-15(26)31-2)17(20(28)33-4)23(18)12-8-6-7-9-13(12)25(22(23)30)11-16(27)32-3/h6-9H,5,10-11,24H2,1-4H3

InChI Key

AVOABJNANWVFGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C(=O)OC)CC(=O)OC)N

Origin of Product

United States

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